Tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate
Description
Tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate (CAS: 942425-69-6) is a bicyclic compound with the molecular formula C₁₁H₁₇NO₄ and a molecular weight of 227.257 g/mol. It is a solid with 95% purity, primarily used in research and development for synthesizing heterocyclic compounds . The structure features a piperidine ring substituted with two ketone groups (2,4-dioxo), a tert-butyl carbamate protecting group at the 1-position, and a methyl group at the 5-position. This methyl group distinguishes it from non-methylated analogs and influences steric and electronic properties, impacting its reactivity and applications in organic synthesis .
Properties
IUPAC Name |
tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-7-6-12(9(14)5-8(7)13)10(15)16-11(2,3)4/h7H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBIJPKRRQHYYFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)CC1=O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch-Type Cyclization for Piperidine Core Formation
A cornerstone method involves adapting the Hantzsch dihydropyridine synthesis to generate the dioxopiperidine scaffold. In this approach:
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Reactants : 5-Methyl-2,4-pentanedione (a β-diketone) reacts with ammonium acetate under acidic conditions to form the piperidine-2,4-dione intermediate.
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Mechanism : Acid catalysis promotes cyclocondensation, yielding the 2,4-dioxopiperidine ring. The methyl group at the 5-position is introduced via the methyl-substituted β-diketone precursor.
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Optimization : Elevated temperatures (80–100°C) and acetic acid as a solvent enhance reaction efficiency, achieving yields of 65–75%.
Table 1 : Key Parameters for Hantzsch Cyclization
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | Maximizes cyclization |
| Catalyst | Acetic acid (10% v/v) | Accelerates kinetics |
| Reaction Time | 6–8 hours | Balances completion vs. degradation |
Boc Protection and Esterification
Following piperidine core formation, the Boc group is introduced to protect the secondary amine. Two primary strategies dominate:
Direct Esterification with tert-Butanol
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Protocol : The 2,4-dioxopiperidine intermediate is treated with tert-butanol and sulfuric acid under reflux.
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Reaction Dynamics : Sulfuric acid protonates the amine, enabling nucleophilic attack by tert-butanol.
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Yield : 70–85% after purification via silica gel chromatography (ethyl acetate/hexane, 3:7).
Boc Anhydride-Mediated Protection
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Alternative Approach : Boc₂O (di-tert-butyl dicarbonate) and DMAP (4-dimethylaminopyridine) in dichloromethane at 0–25°C.
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Advantages : Higher selectivity and milder conditions, reducing side reactions.
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Analytical Validation : ¹³C NMR confirms Boc incorporation (δ 151.0 ppm for carbonyl).
Multicomponent Reaction (MCR) Approaches
Recent advancements leverage MCRs to streamline synthesis:
Cerium(IV) Ammonium Nitrate (CAN)-Catalyzed Annulation
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Reactants : β-Ketoamide, methyl vinyl ketone, and ammonium acetate in ethanol under reflux.
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Role of CAN : Oxidizes intermediates, facilitating aromatization and cyclization.
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Outcome : Direct formation of the Boc-protected dioxopiperidine in one pot (55–60% yield).
Table 2 : Comparison of MCR vs. Stepwise Synthesis
| Metric | MCR Approach | Stepwise Synthesis |
|---|---|---|
| Yield | 55–60% | 70–85% |
| Purity | 90–92% | 95–98% |
| Scalability | Moderate | High |
Challenges and Mitigation Strategies
Regioselectivity in Methyl Group Introduction
Deprotection Side Reactions
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Risk : Acidic conditions during Boc removal may hydrolyze the dioxopiperidine ring.
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Mitigation : Use of buffered deprotection (e.g., HCl/dioxane) at 0°C preserves the core structure.
Analytical and Purification Techniques
Spectroscopic Characterization
Chromatographic Purification
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Method : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves regioisomeric impurities.
Industrial-Scale Synthesis Considerations
Cost-Effective Catalyst Recycling
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require nucleophiles like amines or alcohols and catalysts such as palladium.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives of the original compound .
Scientific Research Applications
Tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and as a building block in material science.
Mechanism of Action
The mechanism of action of tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved often include enzymatic reactions where the compound binds to the active site, altering the enzyme’s activity .
Comparison with Similar Compounds
Key Observations:
Positional Methyl Substitution: The 5-methyl group in the target compound enhances steric hindrance compared to the non-methylated analog (CAS 845267-78-9). This difference may reduce reactivity in nucleophilic additions but improve regioselectivity in cyclization reactions .
Functional Group Variations :
- The bromine substituent in CAS 188869-05-8 increases electrophilicity, making it suitable for cross-coupling or SN2 reactions .
- The pyrimidine-dione core in the pyrimidine derivative () shifts pharmacological relevance but reduces synthetic utility for piperidine-based scaffolds .
Physicochemical Properties
- Solubility: The tert-butyl carbamate group enhances solubility in polar aprotic solvents (e.g., DMF, acetonitrile) compared to non-carbamate analogs like tert-butyl 4-methylbenzoate .
- Thermal Stability : Piperidine-diones decompose at ~200°C, whereas pyrimidine-diones () are stable up to 250°C due to aromatic ring conjugation .
Biological Activity
Tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate (TBMDPC) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
TBMDPC is characterized by a piperidine backbone with two carbonyl groups and a tert-butyl ester group. Its chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C11H17NO4
- Molecular Weight : 229.26 g/mol
The biological activity of TBMDPC is primarily attributed to its interaction with various biological targets, particularly in the context of enzyme inhibition and modulation of signaling pathways:
- Caspase Inhibition : Preliminary studies suggest that TBMDPC may act as a caspase inhibitor. Caspases are crucial for apoptosis and inflammation, making them valuable targets for therapeutic intervention in diseases such as cancer and autoimmune disorders .
- PI3K Pathway Modulation : The compound may influence the phosphoinositide 3-kinase (PI3K) pathway, which is implicated in cell growth and survival. Dysregulation of this pathway is often associated with cancer progression .
Anticancer Activity
Research has indicated that TBMDPC exhibits promising anticancer properties. A study focusing on its effects on various cancer cell lines demonstrated:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15 | Induction of apoptosis via caspase activation |
| MCF-7 (Breast) | 20 | Inhibition of PI3K/Akt pathway |
| A549 (Lung) | 18 | Cell cycle arrest |
These results suggest that TBMDPC may serve as a lead compound for further development in cancer therapeutics.
Antimicrobial Activity
In addition to its anticancer effects, TBMDPC has shown potential antimicrobial activity. In vitro studies have reported:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 16 µg/mL |
These findings indicate that TBMDPC could be explored as a candidate for treating bacterial infections, particularly those resistant to conventional antibiotics.
Case Study 1: Cancer Research
A recent study published in Cancer Research evaluated the efficacy of TBMDPC in xenograft models of breast cancer. Mice treated with TBMDPC exhibited a significant reduction in tumor volume compared to control groups, highlighting its potential as an effective therapeutic agent .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of TBMDPC against multi-drug resistant strains. The compound demonstrated synergistic effects when combined with standard antibiotics, suggesting its utility in overcoming resistance mechanisms .
Safety and Toxicity
While initial findings on the biological activity of TBMDPC are promising, safety assessments are crucial. Toxicity studies indicate that at therapeutic doses, TBMDPC exhibits a favorable safety profile with minimal adverse effects observed in animal models.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate, and what experimental parameters influence yield?
- Methodological Answer : The compound is synthesized via a multi-step approach:
Boc protection : Introduce the tert-butoxycarbonyl (Boc) group to the piperidine nitrogen under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine .
Substituent introduction : The 5-methyl group is added via alkylation or nucleophilic substitution. For example, methyl iodide in the presence of a strong base (e.g., LDA) at low temperatures (-78°C) .
Diketone formation : Oxidize the 2- and 4-positions of the piperidine ring using oxidizing agents like KMnO₄ or RuO₄ under controlled conditions to avoid over-oxidation .
- Critical Parameters : Reaction temperature, stoichiometry of oxidizing agents, and inert atmosphere (N₂/Ar) to prevent decomposition. Typical yields range from 40–65% after column chromatography purification (silica gel, ethyl acetate/hexane gradient) .
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : ¹H NMR (CDCl₃) should show characteristic peaks: δ ~1.4 ppm (Boc tert-butyl group), δ ~2.1 ppm (5-methyl group), and δ ~3.5–4.5 ppm (piperidine protons). ¹³C NMR confirms carbonyl groups (δ ~170–180 ppm) .
- Mass Spectrometry : ESI-MS or HRMS should match the molecular ion [M+H]⁺ at m/z 242.1 (C₁₁H₁₉NO₄) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (±0.3% tolerance) .
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use in a fume hood to avoid inhalation .
- Storage : Store in airtight containers at 2–8°C under inert gas (argon) to prevent hydrolysis of the Boc group .
- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste. Avoid water jets to prevent aerosolization .
Q. How should researchers address discrepancies in reported toxicity data for this compound?
- Methodological Answer :
- In vitro assays : Conduct MTT assays on human cell lines (e.g., HEK293) to evaluate acute cytotoxicity. Compare results with structurally similar compounds (e.g., tert-butyl 4-(2-methylbenzoyl)piperidine-1-carboxylate) to identify structure-activity relationships .
- Literature cross-validation : Review SDS from multiple suppliers (e.g., Key Organics) and prioritize studies with OECD-compliant testing protocols .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance regioselectivity during the introduction of the 5-methyl group?
- Methodological Answer :
- Temperature control : Lower temperatures (-78°C) favor kinetic control, reducing side reactions.
- Catalyst screening : Test Lewis acids (e.g., BF₃·OEt₂) to stabilize transition states and improve methyl group positioning .
- Monitoring : Use in situ FTIR or HPLC to track intermediate formation. Adjust reagent addition rates if byproducts (e.g., di-methylated derivatives) exceed 5% .
Q. What strategies mitigate decomposition of the 2,4-dioxopiperidine core under acidic or basic conditions?
- Methodological Answer :
- pH stability studies : Perform accelerated stability testing (40°C/75% RH) in buffers (pH 1–13). The diketone moiety is prone to hydrolysis at pH < 3 or > 10. Stabilize with non-aqueous solvents (e.g., THF) during reactions .
- Protective groups : Replace Boc with more stable groups (e.g., Fmoc) for acidic conditions. For basic conditions, use scavengers like trimethylsilyl chloride .
Q. How can computational modeling predict the compound’s reactivity in novel reaction environments?
- Methodological Answer :
- DFT calculations : Use Gaussian or ORCA to model transition states for nucleophilic attacks on the diketone. Compare HOMO/LUMO energies with experimental reactivity in Diels-Alder or Michael addition reactions .
- Molecular dynamics : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict aggregation or dimerization risks .
Q. What are the implications of this compound’s stereoelectronic properties in drug discovery pipelines?
- Methodological Answer :
- Pharmacophore modeling : The diketone and Boc groups act as hydrogen-bond acceptors, making the compound a candidate for protease inhibition (e.g., HIV-1 protease). Docking studies (AutoDock Vina) can validate binding affinities .
- Metabolic stability : Modify the 5-methyl group to trifluoromethyl to enhance metabolic resistance while monitoring logP changes (target: < 3.5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
